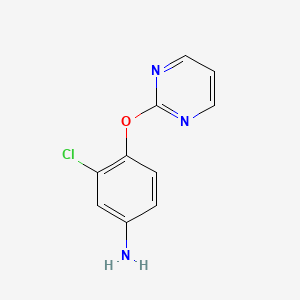
3-Chloro-4-(2-pyrimidinyloxy)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(2-pyrimidinyloxy)phenylamine is a chemical compound with the molecular formula C10H8ClN3O . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is 1S/C10H8ClN3O/c11-8-6-7 (12)2-3-9 (8)15-10-13-4-1-5-14-10/h1-6H,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine is 221.64 . The melting point is between 173 - 175 degrees .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study focused on the synthesis of novel pyrimidine derivatives, including compounds related to 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, demonstrated antimicrobial activities. These derivatives were evaluated for their in vitro antimicrobial efficacy, suggesting potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Nonlinear Optical (NLO) Properties
Research on pyrimidine derivatives, including structural analogs of 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, highlighted their significant presence in nature and importance in pharmacology and nonlinear optics. The study emphasized the promising applications of these compounds in medicine and NLO fields, with specific derivatives showing considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Synthesis and Docking Studies
A simple method was developed to synthesize a compound closely related to 3-Chloro-4-(2-pyrimidinyloxy)phenylamine. This research involved the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, illustrating the potential of these compounds in further biological studies through docking analyses (Bommeraa et al., 2019).
Herbicidal and Insecticidal Applications
A series of novel pyrimidinamine derivatives, including structures related to 3-Chloro-4-(2-pyrimidinyloxy)phenylamine, were designed and synthesized. Some compounds exhibited remarkable insecticidal activities against Aphis fabae and Tetranychus cinnabarinus, suggesting their potential as effective insecticides and herbicides (Zhang et al., 2019).
Rate Acceleration in Chemical Synthesis
Research on the use of sulfinates demonstrated the enhancement of substitution rates in the reaction of pyrimidinyloxy derivatives, serving as intermediates for potent herbicides. This study provides insights into improving chemical synthesis processes for related compounds (Bessard & Crettaz, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-4-pyrimidin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-7(12)2-3-9(8)15-10-13-4-1-5-14-10/h1-6H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMLCQFVZCCBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)
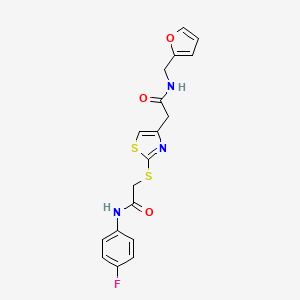
![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)





![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)
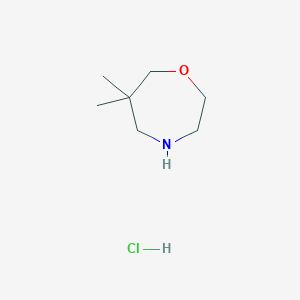
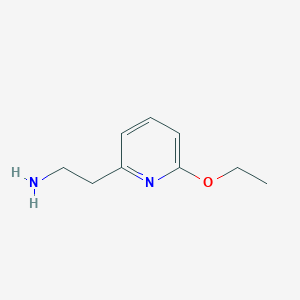
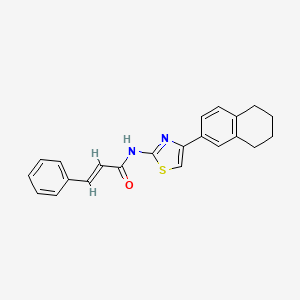

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)